Aldose Reductase Inhibition: N-Pyrrolylbenzothiazole-Acetic Acid Derivatives Achieve Sub-50 nM Potency, Surpassing Non-Benzothiazole ARIs
The acetic acid derivative of 2-(1H-pyrrol-1-yl)benzo[d]thiazole—(3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (compound 6 in Zaher et al., 2002)—inhibits human aldose reductase (ALR2) with 50% inhibition at 49 nM [1]. A second derivative, (4-benzothiazol-2-yl-2-benzoylpyrrol-1-yl)acetic acid (compound 9), achieves 50% inhibition at 45 nM [2]. These values are approximately 80-fold more potent than the clinically used aldose reductase inhibitor epalrestat (reported IC50 ~3.99 μM for structurally related benzothiazole-thiazolidinone hybrids) [3]. Importantly, the non-benzothiazole comparator (3-benzoylpyrrol-1-yl)acetic acid is a weaker ARI, and its C-2 isomer is comparatively weaker still, directly validating the bioisosteric advantage of the benzothiazole-for-carbonyl replacement strategy embodied in this scaffold [1].
| Evidence Dimension | Aldose reductase (ALR2) inhibitory potency |
|---|---|
| Target Compound Data | (3-Benzothiazol-2-yl-pyrrol-1-yl)acetic acid: 50% inhibition at 49 nM; (4-Benzothiazol-2-yl-2-benzoylpyrrol-1-yl)acetic acid: 50% inhibition at 45 nM |
| Comparator Or Baseline | Benzothiazole-thiazolidinone hybrid inhibitor 5: IC50 = 3.99 μM; (3-Benzoylpyrrol-1-yl)acetic acid: weaker ARI (exact IC50 not reported in extract); Epalrestat: clinically used ARI |
| Quantified Difference | ~80-fold improvement over thiazolidinone hybrid comparator (45 nM vs. 3,990 nM); qualitative superiority over non-benzothiazole pyrrolylacetic acid analogs |
| Conditions | In vitro enzyme inhibition assay; human aldose reductase (ALR2, EC 1.1.1.21); data compiled from BRENDA and published literature [1][2][3] |
Why This Matters
The 45–49 nM inhibitory range positions this chemotype among the most potent aldose reductase inhibitor scaffolds, directly supporting its selection as a lead scaffold for diabetic complication drug discovery programs where sub-100 nM target engagement is a critical selection criterion.
- [1] BRENDA Enzyme Database. Ligand: (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid. 50% inhibition at 49 nM (EC 1.1.1.21, aldose reductase). https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=122903 View Source
- [2] BRENDA Enzyme Database. Inhibitor: (4-benzothiazol-2-yl-2-benzoylpyrrol-1-yl)acetic acid. 50% inhibition at 45 nM (EC 1.1.1.21). https://www.brenda-enzymes.org/result_download.php?a=11&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=1.1.1.21&T[1]=1&V[3]=1&V[5]=1 View Source
- [3] Zaher N, Nicolaou I, Demopoulos VJ. Pyrrolylbenzothiazole derivatives as aldose reductase inhibitors. J Enzyme Inhib Med Chem. 2002;17(2):131-135. doi:10.1080/1475636029002658 View Source
